[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate
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Overview
Description
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate is a chemical compound with the molecular formula C12H15N5O5. It is known for its role in various biochemical and pharmaceutical applications. This compound is structurally related to purine derivatives and is often studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine derivative and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often involving continuous monitoring and quality control measures.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate is unique due to its specific functional groups and potential applications. Its acetate groups and purine core provide distinct chemical properties that differentiate it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research may uncover new applications and enhance our understanding of its mechanisms and effects.
Properties
Molecular Formula |
C15H19N5O7 |
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Molecular Weight |
381.34 g/mol |
IUPAC Name |
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate |
InChI |
InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11-12H,4-5,7H2,1-3H3,(H,17,19,21,24) |
InChI Key |
GVOJQHSVRZZZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
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